molecular formula C19H16N4O2 B2572783 N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 898356-18-8

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No. B2572783
CAS RN: 898356-18-8
M. Wt: 332.363
InChI Key: BRNCZYPBTFWKEP-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as CIO, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. CIO is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for indole derivatives, demonstrating the potential for creating a wide range of compounds for further biological evaluation. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, showcasing the versatility in generating compounds with potential biological activities (Nazir et al., 2018).
  • Chemical Transformations : Studies have also detailed chemical transformations essential for producing complex molecules from simpler indole derivatives, indicating a pathway for synthesizing compounds similar to N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide (Cucek & Verček, 2008).

Biological Activity

  • Enzyme Inhibition : Research into indole derivatives has revealed their potential as enzyme inhibitors, with some compounds showing significant activity against specific enzymes. This suggests a potential research pathway for N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in exploring its enzyme inhibitory properties and therapeutic applications (Abbasi et al., 2019).
  • Antimicrobial and Antioxidant Properties : Some indole derivatives have been evaluated for their antimicrobial and antioxidant activities. The synthesis and biological evaluation of such compounds provide insights into designing and testing N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide for similar properties (Saundane & Mathada, 2015).

Potential Therapeutic Applications

  • Drug Design and Discovery : The structural modification and biological evaluation of indole derivatives underscore their potential in drug design and discovery. The detailed studies on their synthesis, characterization, and biological activities pave the way for investigating N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in drug development programs, particularly focusing on its role as a potential therapeutic agent (Nazir et al., 2018).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-11-13-5-1-3-7-16(13)23-19(25)18(24)21-10-9-14-12-22-17-8-4-2-6-15(14)17/h1-8,12,22H,9-10H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNCZYPBTFWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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